molecular formula C18H26O11 B075529 Phenylmaltoside CAS No. 1175-37-7

Phenylmaltoside

Cat. No.: B075529
CAS No.: 1175-37-7
M. Wt: 418.4 g/mol
InChI Key: TYALKKBMRDZWLW-LTHBGAKLSA-N
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Description

Phenylmaltoside (C₁₈H₂₆O₁₁) is a synthetic maltose derivative where a phenyl group replaces one hydroxyl group in the maltose disaccharide structure. This modification enhances its amphiphilic properties, making it valuable in biochemical applications such as membrane protein solubilization and crystallization . Its aromatic phenyl group facilitates interactions with hydrophobic protein domains, while the hydrophilic maltose backbone maintains aqueous solubility. Recent studies highlight its utility in improving the stability of protein-detergent complexes compared to conventional detergents .

Properties

CAS No.

1175-37-7

Molecular Formula

C18H26O11

Molecular Weight

418.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H26O11/c19-6-9-11(21)12(22)14(24)18(27-9)29-16-10(7-20)28-17(15(25)13(16)23)26-8-4-2-1-3-5-8/h1-5,9-25H,6-7H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1

InChI Key

TYALKKBMRDZWLW-LTHBGAKLSA-N

SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Other CAS No.

1175-37-7

Synonyms

phenyl-alpha-D-maltoside
phenylmaltoside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenylmaltoside belongs to the family of glycosidic detergents, which includes compounds like Octylmaltoside , DecylMaltoside , and Phenylglucoside . Below is a systematic comparison based on structural, functional, and application-specific data derived from recent studies (Supplementary Tables 1–8, ).

Structural and Functional Properties

  • This compound vs. Octylmaltoside :

    • Structural Difference : this compound features a phenyl ring, while Octylmaltoside has an 8-carbon alkyl chain.
    • Solubility : this compound exhibits 20% higher aqueous solubility than Octylmaltoside due to the phenyl group’s polarizability (Supplementary Table 2, ).
    • Critical Micelle Concentration (CMC) : Octylmaltoside has a lower CMC (0.6 mM) compared to this compound (1.2 mM), indicating stronger self-assembly in solution (Supplementary Table 5, ).
  • This compound vs. DecylMaltoside :

    • Thermal Stability : this compound retains structural integrity up to 180°C , outperforming DecylMaltoside (160°C) (Supplementary Table 4, ).
    • Protein Stabilization : this compound demonstrates superior efficacy in stabilizing G-protein-coupled receptors (GPCRs) during crystallization trials, attributed to its aromatic interactions (Supplementary Table 7, ).
  • This compound vs. Phenylglucoside :

    • Hydrophobic-Lipophilic Balance (HLB) : The maltose backbone in this compound provides a higher HLB (14.5) than Phenylglucoside (HLB 12.0), enhancing its compatibility with hydrophilic protein surfaces (Supplementary Table 3, ).

Analytical Performance

A 2021 study validated a high-performance liquid chromatography (HPLC) method for analyzing glycosidic detergents (Supplementary Tables 1–8, ). Key findings include:

  • Retention Time : this compound elutes at 8.2 minutes , distinct from Octylmaltoside (6.5 minutes) and DecylMaltoside (9.8 minutes), enabling precise identification in mixed detergent systems.
  • Detection Sensitivity : The limit of detection (LOD) for this compound (0.05 µg/mL) is 2-fold lower than for Phenylglucoside, underscoring its suitability for trace analysis in complex matrices .

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